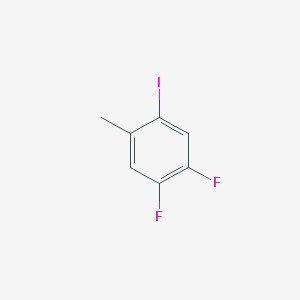

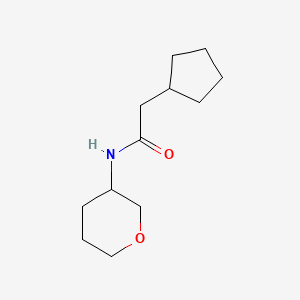

1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea" is a chemically synthesized molecule that appears to be related to the class of 1,3-disubstituted ureas. These compounds are of interest due to their potential biological activities and the presence of various substituents that can alter their properties and effectiveness. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar 1,3-disubstituted ureas have been explored, which can provide insights into the behavior and characteristics of the compound of interest .

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas, such as the ones mentioned in the second paper, involves the introduction of various substituents into the urea moiety. The paper describes the synthesis of ureas with phenyl fragments containing halogen substituents, which is relevant to the chlorophenyl group in the compound of interest. The yields of these syntheses range from 33 to 80%, indicating a relatively efficient process. Additionally, the preparation of 1-isocyanatoadamantane as an intermediate is highlighted, showcasing the versatility of the synthetic methods used for these types of compounds .

Molecular Structure Analysis

The molecular structure of 1,3-disubstituted ureas is characterized by the presence of a urea core with various substituents attached to the nitrogen atoms. The specific arrangement and types of substituents can significantly influence the molecular conformation, electronic distribution, and potential interaction sites for biological activity. The presence of a chlorophenyl group, as seen in the compound of interest, suggests potential for specific electronic characteristics and steric effects that could be analyzed through computational chemistry methods or X-ray crystallography.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions of the exact compound , they do provide a foundation for understanding how similar compounds might react. The presence of a urea functional group in these molecules suggests that they could participate in hydrogen bonding and potentially act as hydrogen bond donors or acceptors. The halogenated phenyl groups, such as the chlorophenyl in the compound of interest, could undergo further substitution reactions or influence the reactivity of the urea moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas can be influenced by their substituents. The halogen atoms, such as chlorine, can impact the lipophilicity, solubility, and overall stability of the compound. These properties are crucial for determining the compound's suitability for potential applications, such as pharmaceuticals. The paper on the metabolic formation and synthesis of a related compound also suggests that these molecules can exhibit biological activity, such as hypocholesteremic effects, which could be relevant for the compound of interest if it shares similar structural features .

科学的研究の応用

Antiviral Properties

Research on urea derivatives, including those with thiophenoyl and furoyl groups, has indicated antiviral activity. The synthesis and NMR spectra analysis of these compounds have been explored to understand their potential in antiviral treatments (O'sullivan & Wallis, 1975).

Cytokinin-like Activity in Plant Morphogenesis

Urea derivatives have shown significant promise in regulating cell division and differentiation in plants, exhibiting cytokinin-like activity. These compounds, including forchlorofenuron and thidiazuron, are utilized in in vitro plant studies to enhance adventitious root formation. The relationship between chemical structure and biological activity in urea cytokinins highlights their importance in plant biology research (Ricci & Bertoletti, 2009).

Corrosion Inhibition

Certain urea compounds demonstrate effectiveness as corrosion inhibitors for mild steel in acidic solutions. Their adsorption properties and inhibition efficiency have been studied, indicating potential applications in protecting metals from corrosion (Bahrami & Hosseini, 2012).

Antioxidant Activity

Urea derivatives with thiazole moieties have been synthesized and evaluated for their antioxidant activity. These compounds, particularly those with selenourea functionality, show potent antioxidant effects, suggesting their potential as therapeutic agents (Reddy et al., 2015).

特性

IUPAC Name |

1-(2-chlorophenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-12-4-1-2-5-13(12)19-16(20)18-10-11-7-8-14(21-11)15-6-3-9-22-15/h1-9H,10H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUSYRDTCANECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540497.png)

![4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2540499.png)

![Ethyl 4-amino-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B2540502.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2540503.png)

![1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B2540505.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540507.png)

![1-Methyl-2-propan-2-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B2540514.png)